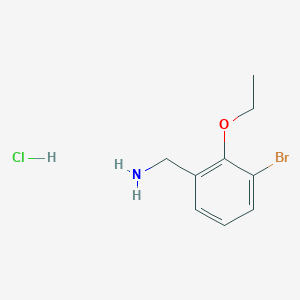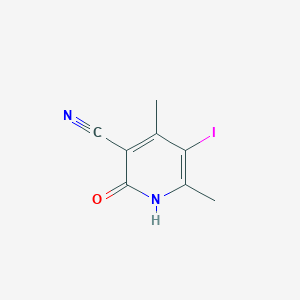![molecular formula C11H8FN5O B1450765 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 119222-39-8](/img/structure/B1450765.png)
3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Descripción general
Descripción
3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (FBP) is a heterocyclic compound belonging to the triazole family. It is an important synthetic intermediate in organic chemistry, and has been studied extensively for its potential applications in various fields, such as medicinal chemistry, pharmaceuticals, and biochemistry. FBP has a wide range of physiological and biochemical effects, and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol have been a subject of scientific research due to their unique heterocyclic frameworks. These compounds are synthesized through various chemical reactions involving the initial substitution of functional groups, followed by treatment with different reagents to achieve the desired heterocyclic derivatives. For instance, the synthesis of a novel heterocyclic system involving [1,2,3]Triazolo[4,5-d][1,2,4] Triazolo[4,3-a]Pyrimidine derivatives starts with the substitution of a 4-Cl function with benzylamine, followed by treatment with sodium nitrite and subsequent reactions to obtain the final derivatives. Density Functional Theory (DFT) studies, including Gauge-Independent Atomic Orbital (GIAO) 1H NMR calculations, are utilized to reveal regioselectivity and aid in the structural assignment of these compounds (Mozafari et al., 2016).
Fluorinated Derivatives and Chemical Transformations
Fluorinated derivatives of [1,2,4]triazolo[1,5-a]pyrimidines and [1,2,4]triazolo[5,1-c][1,2,4]triazines have been synthesized, demonstrating the versatility and chemical reactivity of these compounds. These reactions involve the use of 3-R-5-amino-1,2,4-triazoles with ethyl esters of 2-fluoroacetoacetic acid, leading to the formation of 2-R-fluoro[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-ones. Further cyclization of triazolylhydrazones results in the formation of 7-R-3-fluoro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-ones (Ulomskiy et al., 2011).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of these compounds have been investigated, highlighting their potential applications in medical and pharmaceutical research. For example, (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols synthesized through three-component reactions exhibited in vitro antimicrobial and antifungal properties (Komykhov et al., 2017).
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as 1-(4-Fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, provides insights into the molecular configuration and interactions within these compounds. X-ray diffraction studies reveal details such as the coplanarity of the fused ring systems and the stabilization of the crystal packing through weak intermolecular interactions (Hu et al., 2011).
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLRTOZJIGIHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



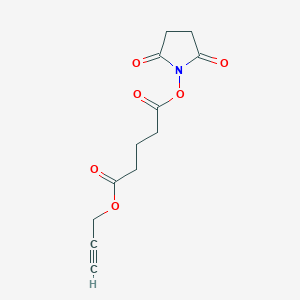



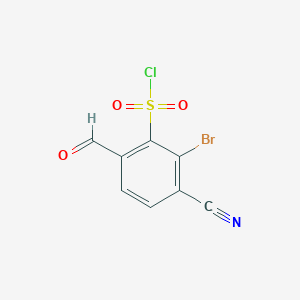
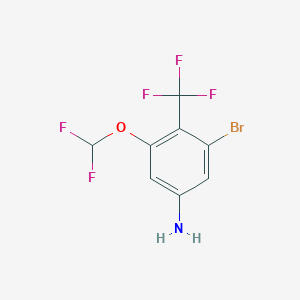
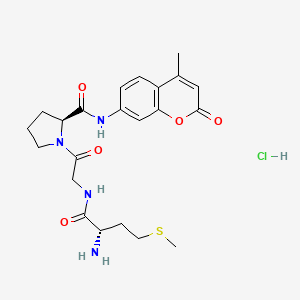


![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)

![N-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1450703.png)
